2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine

Lipophilicity Drug design Permeability prediction

Researchers pursuing fragment-based CNS drug discovery often encounter piperidine building blocks with unfavorable basicity and metabolic instability. The direct pyrazine-piperidine C-N linkage of 2-[4-(trifluoromethyl)piperidin-1-yl]pyrazine (CAS 2097928-01-1) delivers a rigid scaffold with precisely tuned physicochemical properties that analogs with methylene or carbonyl spacers cannot replicate. • Computed logP 2.1 and reduced pKaH (~9.6 vs. ~11 for unsubstituted piperidine) optimize CNS permeability and minimize hERG liability. • QED 0.74, full Rule-of-3 compliance, and a single rotatable bond make it an ideal fragment hit for X-ray or 19F NMR screening. • 98% minimum purity, non-hazardous shipping, and ready availability enable immediate integration into parallel synthesis workflows.

Molecular Formula C10H12F3N3
Molecular Weight 231.222
CAS No. 2097928-01-1
Cat. No. B2944159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine
CAS2097928-01-1
Molecular FormulaC10H12F3N3
Molecular Weight231.222
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=NC=CN=C2
InChIInChI=1S/C10H12F3N3/c11-10(12,13)8-1-5-16(6-2-8)9-7-14-3-4-15-9/h3-4,7-8H,1-2,5-6H2
InChIKeyZWKQRYLJVMJKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine – Structural Identity & Physicochemical Baseline


2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine (CAS 2097928-01-1, PubChem CID 126851061) is a synthetic heterocyclic building block comprising a pyrazine ring directly N-linked to a 4-(trifluoromethyl)piperidine moiety [1]. The compound features a molecular formula of C₁₀H₁₂F₃N₃, a molecular weight of 231.22 g/mol, zero hydrogen bond donors, a topological polar surface area (TPSA) of 29 Ų, and a computed logP (XLogP3-AA) of 2.1, placing it firmly within orally bioavailable chemical space with zero Lipinski Rule-of-5 violations [1][2]. Its ChEMBL entry (CHEMBL4949197) reports a drug-likeness QED score of 0.74 and an Ro3 pass, underscoring its suitability as a fragment or lead-like scaffold in medicinal chemistry programs [2]. The direct C–N bond between the pyrazine and the piperidine ring, without any intervening linker atom, distinguishes it from closely related analogs bearing methylene or carbonyl spacers, resulting in a lower rotatable bond count (1) and a distinct conformational profile [1].

Lead-like fragment scaffold CNS drug space Rigid pyrazine–piperidine core Direct C–N linkage with low conformational flexibility

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine: Key Differences from Nearest Analogs


Within the pyrazine-piperidine chemical space, small structural modifications produce disproportionately large shifts in key molecular properties that govern solubility, permeability, metabolic stability, and binding conformation. The target compound’s direct pyrazine–piperidine C–N linkage (zero spacer atoms) yields a computed logP (XLogP3-AA) of 2.1, which is 0.4 log units higher than the methylene-linked analog (CAS 2034294-88-5, XLogP3-AA 1.5) [1][2]. This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and non-specific protein binding. The 4-CF₃ substituent on the piperidine ring lowers the predicted pKa of the piperidine nitrogen by approximately 1.4 log units relative to unsubstituted piperidine (predicted pKa ~9.62 vs. ~11 for piperidine itself), reducing the fraction ionized at physiological pH and thereby modulating both passive diffusion and potential off-target interactions with hERG and other promiscuous targets [3][4]. Furthermore, the absence of a chlorine substituent on the pyrazine ring eliminates the additional molecular weight (+34.4 Da), polar surface area contribution, and potential metabolic liability (CYP-mediated oxidative dechlorination) present in the chloro analog (CAS 1492851-07-6) . These cumulative physicochemical divergences mean that even structurally adjacent analogs cannot serve as drop-in replacements without re-optimizing downstream assay conditions or pharmacokinetic profiles.

Methylene analog
Introducing a spacer atom raises logP by +0.6 and doubles rotatable bonds, shifting permeability and binding entropy profiles.
Unsubstituted piperidine
Lack of 4-CF₃ increases predicted pKa by ~1.4 units, altering the ionized fraction at physiological pH and off-target engagement risk.
Chloro analog
Presence of chlorine adds +34.4 Da and potential CYP-mediated metabolic soft spots not present in the target scaffold.

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine: Quantitative Differentiation Evidence


Lipophilicity Divergence vs. Methylene-Spaced Analog

The target compound (CAS 2097928-01-1) bears a direct C–N bond between the pyrazine 2-position and the piperidine nitrogen, yielding a computed XLogP3-AA of 2.1 [1]. In contrast, the closest commercially available analog with a methylene spacer, 2-((4-(trifluoromethyl)piperidin-1-yl)methyl)pyrazine (CAS 2034294-88-5), exhibits an XLogP3-AA of 1.5 [2]. The +0.6 log unit difference represents a roughly 4-fold higher octanol-water partition coefficient for the target compound, predicting significantly greater membrane permeability.

Lipophilicity vs. methylene analog
Cross-study comparable
XLogP3-AA 2.1 vs. 1.5
Δ +0.6 (~4× more lipophilic)
Reported lipophilicity shift may alter passive permeability and protein binding.
Computational prediction; verify with experimental logD7.4.
Lipophilicity Drug design Permeability prediction

Conformational Restriction: Rotatable Bond Difference

The target compound features exactly 1 rotatable bond (the pyrazine–piperidine C–N connection plus the CF₃ group rotation, counted as 1 by Cactvs), whereas the methylene-linked analog (CAS 2034294-88-5) possesses 2 rotatable bonds [1][2]. This additional rotational degree of freedom in the comparator increases the entropic penalty upon target binding and broadens the ensemble of low-energy conformations, potentially reducing binding selectivity.

Conformational restriction
Cross-study comparable
1 rotatable bond vs. 2
Δ −1 (more rigid scaffold)
Reduced flexibility supports a distinct entropic binding profile.
Scaffold rigidity may impact target selectivity.
Conformational analysis Scaffold design Entropic binding

Piperidine Basicity Modulation by 4-CF3 Substituent

The electron-withdrawing trifluoromethyl group at the piperidine 4-position lowers the predicted pKa of the conjugate acid of the piperidine nitrogen to approximately 9.62 (±0.10) [1]. This represents a reduction of roughly 1.4 pKa units compared to unsubstituted piperidine (pKaH ≈ 11) [2]. At pH 7.4, unsubstituted piperidine is >99.9% protonated, whereas the 4-CF₃-piperidine in the target compound is approximately 99.4% protonated—a small but measurable shift that reduces the fraction of positively charged species available for ionic interactions with off-target proteins such as the hERG potassium channel.

Piperidine basicity
Class-level inference
Predicted pKa ~9.62 vs. ~11
Δ −1.4 (reduced basicity)
Lower ionized fraction may shift off-target engagement context.
pKa predicted for isolated fragment; confirm experimentally.
Amine basicity Ionization state hERG liability

Absence of Chlorine: Molecular Weight & Metabolic Stability Advantage

The target compound (MW 231.22) lacks the chlorine atom present at the pyrazine 3-position in 2-chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine (CAS 1492851-07-6, MW 265.66) [1]. This translates to a molecular weight advantage of 34.44 Da (a 14.9% reduction), which is favorable for maintaining lead-like properties. Chlorine substituents on electron-deficient heterocycles such as pyrazine are known liabilities for glutathione conjugation and CYP450-mediated oxidative metabolism; their absence in the target compound reduces predicted metabolic soft spots.

MW vs. chloro analog
Class-level inference
MW 231.22 vs. 265.66
Δ −34.44 Da (−14.9%)
Lower MW improves ligand efficiency metrics for hit-to-lead prioritization.
Absence of chlorine removes a predicted metabolic soft spot.
Metabolic stability Molecular weight optimization Lead-likeness

Drug-Likeness & Lead-Likeness Metrics (QED, Ro3)

The target compound achieves a quantitative estimate of drug-likeness (QED) score of 0.74 and passes all Rule-of-3 (Ro3) criteria (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) as recorded in ChEMBL [1]. A QED score of 0.74 places it in the upper quartile of drug-like chemical space (mean QED for approved oral drugs ≈ 0.67). The compound's natural-product-likeness score of −1.97 confirms its fully synthetic character, which is advantageous for scalable synthesis and SAR exploration [1].

Drug-likeness (QED)
Reported
QED 0.74, Ro3 pass
Upper-quartile drug-like space; supports fragment-based discovery workflows.
ChEMBL computed values; mean oral drug QED ≈ 0.67.
Drug-likeness Fragment-based drug discovery QSAR

Purity Specification & Commercial Availability

The target compound is commercially available with a documented minimum purity specification of 98% (Leyan, Product No. 2280288) and is also stocked by AKSci (Cat. No. 0439FW) with full quality assurance backing and SDS documentation . The compound is classified as non-hazardous for DOT/IATA transport, facilitating international procurement logistics . In contrast, several closely related analogs (e.g., the chloro derivative CAS 1492851-07-6) are listed at 95% minimum purity, representing a 3% absolute purity gap that may require additional purification before use in sensitive biological assays .

Purity specification
Data to verify
98% min. purity
Higher specification reduces impurity confounding in sensitive assays.
Vendor-reported; confirm batch-specific COA before use.
Procurement quality Reproducibility Vendor specification

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine – Application Scenarios


Fragment-Based Drug Discovery Library Design

With a QED score of 0.74, full Rule-of-3 compliance, a single rotatable bond, and a molecular weight of 231 Da, this compound is ideally suited as a fragment hit for X-ray crystallography or NMR-based screening campaigns [1]. Its direct pyrazine–piperidine linkage provides a rigid, vector-defined scaffold that maximizes binding enthalpy per heavy atom, while the CF₃ group serves as both a lipophilic anchor and a ¹⁹F NMR probe for binding detection and fragment elaboration [1][2].

CNS-Penetrant SAR with Amine Basicity Control

The predicted pKa reduction of approximately 1.4 units (pKaH ~9.62 vs. ~11 for unsubstituted piperidine) makes this compound a preferred starting point over unsubstituted piperidine analogs when designing CNS-targeted ligands [3]. Reduced basicity correlates with lower P-glycoprotein efflux susceptibility and attenuated hERG channel blockade, both of which are critical optimization parameters in CNS drug discovery [3]. The computed logP of 2.1 also falls within the optimal CNS drug space (1.5–3.5) [4].

Parallel Library Synthesis with High-Purity Building Blocks

The documented 98% minimum purity specification from primary vendors, combined with non-hazardous shipping classification, makes this compound a reliable building block for high-throughput parallel synthesis . The pyrazine nitrogen atoms provide sites for further functionalization (N-oxidation, quaternization, or metal coordination), while the absence of a chlorine substituent eliminates a common side-reactivity pathway during palladium-catalyzed cross-coupling reactions [5].

Metabolic Stability Optimization via Trifluoromethyl Group

The 4-CF₃ substituent on the piperidine ring provides metabolic shielding against N-dealkylation and ring hydroxylation, two primary clearance pathways for piperidine-containing compounds [6]. Compared to the unsubstituted piperidine analog, this compound is predicted to exhibit enhanced metabolic stability based on well-established class-level SAR showing that α- and β-CF₃ substitution on saturated N-heterocycles reduces intrinsic clearance in human liver microsome assays [6].

Application
Selection Property
Validation Focus
Fragment-based library design
QED 0.74, Ro3 compliance, 1 rotatable bond
Crystallography or ¹⁹F NMR screening fit
CNS-penetrant SAR studies
Reduced pKa via 4-CF₃; logP 2.1
P-gp efflux and hERG channel liability review
High-throughput parallel synthesis
98% purity; no chlorine side-reactivity
Cross-coupling compatibility and batch consistency
Metabolic stability optimization
CF₃ shielding against N-dealkylation
Intrinsic clearance in microsome assays

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